molecular formula C6H16Cl2N2O B591888 (R)-2-(piperazin-2-yl)ethanol dihydrochloride CAS No. 1565818-62-3

(R)-2-(piperazin-2-yl)ethanol dihydrochloride

Cat. No.: B591888
CAS No.: 1565818-62-3
M. Wt: 203.107
InChI Key: DSFHLVUORJMPAB-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(piperazin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(piperazin-2-yl)ethanol dihydrochloride typically involves the reaction of ®-2-(piperazin-2-yl)ethanol with hydrochloric acid. The reaction conditions may include:

    Solvent: Water or an organic solvent like ethanol.

    Temperature: Room temperature to moderate heating.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-(piperazin-2-yl)ethanol dihydrochloride may involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(piperazin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the piperazine ring.

    Substitution: Nucleophilic substitution reactions on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

®-2-(piperazin-2-yl)ethanol dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems.

Medicine

Piperazine derivatives, including ®-2-(piperazin-2-yl)ethanol dihydrochloride, are often explored for their potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(piperazin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(piperazin-2-yl)ethanol dihydrochloride: The enantiomer of the compound.

    N-methylpiperazine: A structurally similar compound with different functional groups.

    Piperazine: The parent compound of the piperazine derivatives.

Uniqueness

®-2-(piperazin-2-yl)ethanol dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanol group, which can influence its reactivity and biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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